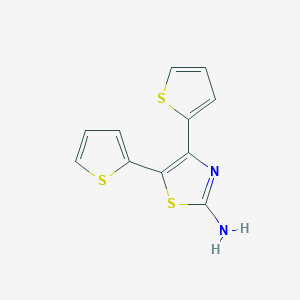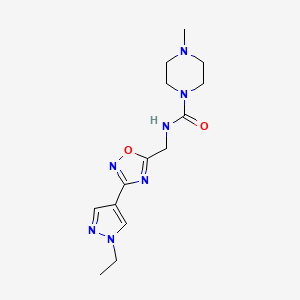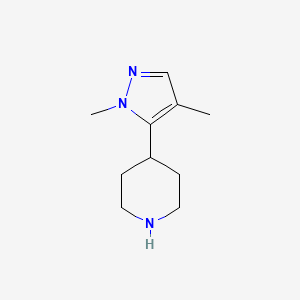![molecular formula C20H20N2OS B2737191 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896608-92-7](/img/structure/B2737191.png)
2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
科学的研究の応用
Anticancer Properties
A series of substituted benzamides, including structures related to 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide, have been investigated for their anticancer properties. These compounds exhibited moderate to excellent activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers, demonstrating potential as therapeutic agents in oncology (Ravinaik et al., 2021).
Synthesis and Molecular Structure
The compound's synthesis and molecular structure have been a focus of research. For instance, studies have been conducted on the cyclization processes involving similar compounds, revealing insights into their chemical properties and potential applications in drug design (Tang Li-jua, 2015); (P. Sharma et al., 2016).
Gelation Behavior
Research on N-(thiazol-2-yl)benzamide derivatives, which are structurally related to the compound , has explored their gelation behavior. These studies aim to understand the role of methyl functionality and non-covalent interactions in gelation, contributing to the field of material science and nanotechnology (P. Yadav & Amar Ballabh, 2020).
Antimicrobial Properties
Compounds structurally similar to 2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacterial and fungal strains, indicating potential use in the development of new antimicrobial agents (D. Bikobo et al., 2017).
Photophysical Properties
The photophysical properties of N-(thiazol-2-yl)benzamide derivatives, which are chemically related to the compound , have been studied. These compounds exhibit properties like large Stokes shifts and solid-state fluorescence, indicating their potential use in materials science and photodynamic therapy (Kan Zhang et al., 2017).
特性
IUPAC Name |
2-methyl-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14-7-9-16(10-8-14)20-22-17(13-24-20)11-12-21-19(23)18-6-4-3-5-15(18)2/h3-10,13H,11-12H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROBWDPAOTUGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2-methyl-1H-indol-5-yl)methyl]-2-oxochromene-3-carboxamide](/img/structure/B2737109.png)
![ethyl 3-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate](/img/structure/B2737110.png)

![1-{[4-(4-Hydroxypiperidino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2737112.png)
![Tert-butyl 5-azaspiro[3.5]nonan-2-ylcarbamate](/img/structure/B2737116.png)


![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2737123.png)
![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic A+](/img/structure/B2737124.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2737125.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2737127.png)
![1-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2737129.png)